molecular formula C13H17NO5 B8147483 N-CBZ-L-serine ethyl ester

N-CBZ-L-serine ethyl ester

Cat. No.: B8147483
M. Wt: 267.28 g/mol
InChI Key: HUBGOHXGCWPBED-NSHDSACASA-N
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Description

Historical Context and Evolution of Protected Amino Acid Esters

The development of methods to form peptide bonds in a controlled manner has been a central theme in organic chemistry. Early attempts to synthesize peptides by simply reacting amino acids were often met with low yields and the formation of complex mixtures. A significant breakthrough came with the introduction of protecting groups, which temporarily block reactive functional groups, allowing for selective reactions to occur at other sites in the molecule. masterorganicchemistry.comwikipedia.org

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and his advisor Max Bergmann in the 1930s, was a pivotal discovery that revolutionized peptide chemistry. total-synthesis.com This group could be used to protect the amino group of an amino acid, preventing it from reacting indiscriminately. masterorganicchemistry.comtotal-synthesis.com Following the formation of a peptide bond, the Cbz group could be removed under specific conditions, typically through hydrogenolysis, to reveal the free amine for further chain elongation. total-synthesis.comthieme-connect.com

Simultaneously, the protection of the carboxylic acid group as an ester, such as a methyl or ethyl ester, became a common strategy. masterorganicchemistry.comsci-hub.sersc.org This prevented the carboxyl group from interfering with the coupling reactions. The combination of N-protection and C-terminal esterification provided chemists with the necessary tools to construct peptides with defined sequences, laying the groundwork for the synthesis of complex biologically active molecules. masterorganicchemistry.comgoogle.com The development of various protecting groups with different removal conditions, known as orthogonal protection, further expanded the possibilities for synthesizing intricate molecular architectures. wikipedia.org

Significance of L-Serine Derivatives in Contemporary Organic Synthesis and Chemical Biology

L-serine, a non-essential amino acid, is not only a fundamental component of proteins but also a precursor to numerous biomolecules, including other amino acids, purines, and pyrimidines. researchgate.netnih.gov Its derivatives are of significant interest in organic synthesis and chemical biology due to their potential as versatile building blocks and their inherent biological activities. ontosight.aiontosight.ai

In organic synthesis, L-serine derivatives are valuable chiral synthons, providing a readily available source of stereochemical information for the construction of complex molecules. mdpi.comresearchgate.net They are used as starting materials for the synthesis of a wide array of compounds, including other amino acids, bicyclic compounds, and natural products. mdpi.comsciforum.netlookchem.com For instance, the synthesis of bicyclic compounds, which are important intermediates for various chemical and pharmaceutical products, can be achieved through Diels-Alder reactions utilizing L-serine derivative ligands. sciforum.netnih.gov

In the realm of chemical biology, L-serine derivatives are explored for their potential therapeutic applications. ontosight.aiontosight.ai Modified serine derivatives have shown promise in areas such as neuroscience, cancer therapy, and antiviral research. ontosight.aiontosight.ai They are also crucial in the production of enzymes and in recombinant DNA technology, where they serve as building blocks for synthetic peptides and proteins with improved properties like enhanced solubility and stability. The ability to modify the hydroxyl group of serine further expands its utility, allowing for the creation of derivatives with tailored functions. nih.gov

Stereochemical Importance and Chirality in Synthetic Pathways

The concept of chirality is fundamental in organic chemistry and biology, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. N-CBZ-L-serine ethyl ester possesses a defined stereocenter at the α-carbon, inherited from the natural amino acid L-serine. This inherent chirality makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. mdpi.comresearchgate.net

Utilizing chiral pool synthons like this compound allows chemists to introduce specific stereochemistry into a target molecule without the need for complex and often expensive asymmetric catalysts or resolution steps. mdpi.com This is particularly crucial in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

The preservation of the absolute configuration of the chiral center during a synthetic sequence is a critical consideration. mdpi.com Synthetic strategies are carefully designed to avoid racemization, ensuring that the final product retains the desired stereochemistry. The use of L-serine derivatives as chiral building blocks has been successfully demonstrated in the total synthesis of various natural products, where the stereochemistry of the final molecule is directly derived from the starting serine derivative. mdpi.com

Overview of this compound's Research Landscape

This compound is a well-established and widely utilized compound in chemical research. Its primary application lies in its role as a protected amino acid building block for peptide synthesis. guidechem.com The Cbz group provides robust protection for the amine under a variety of reaction conditions, while the ethyl ester protects the carboxylic acid. total-synthesis.comguidechem.com

Research involving this compound often focuses on its incorporation into peptide chains to create biologically active peptides or peptidomimetics. It serves as a precursor in the synthesis of more complex L-serine derivatives, which can then be used to explore structure-activity relationships or to develop new therapeutic agents. ontosight.ailookchem.com For example, it can be a starting material for the synthesis of α-substituted serine analogs and other non-natural amino acids. rsc.org

Furthermore, the compound is used in the development of new synthetic methodologies. For instance, studies have explored its use in chemoenzymatic polymerization to synthesize poly(L-serine) without the need for side-chain protection, offering a more environmentally friendly approach to polypeptide synthesis. nih.gov The versatility and established chemistry of this compound ensure its continued relevance as a fundamental tool in the fields of organic synthesis and medicinal chemistry.

PropertyValue
IUPAC Name methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Molecular Formula C12H15NO5
CAS Number 1676-81-9
Synonyms N-Cbz-L-serine Methyl Ester, Z-Ser-OMe
Source: PubChem CID 6999535 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBGOHXGCWPBED-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications of N Cbz L Serine Ethyl Ester in Organic Synthesis and Chemical Biology

Role as a Key Protected Amino Acid Building Block in Peptide Chemistry

The synthesis of peptides with well-defined sequences and structures is fundamental to advancements in biochemistry and pharmacology. In this context, protected amino acids like N-CBZ-L-serine ethyl ester are crucial for controlling the chemical reactions involved in peptide bond formation. nbinno.com

Incorporation into Solution-Phase Peptide Synthesis Strategies

This compound is a cornerstone in solution-phase peptide synthesis. The N-benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the α-amino function of the L-serine residue. nbinno.com This protection is essential to prevent the highly reactive amino group from engaging in undesirable side reactions, such as self-polymerization or reacting with other functional groups during the peptide coupling steps. nbinno.com The ethyl ester on the carboxyl group also plays a role in synthetic strategies, offering a group that can be selectively cleaved when needed. nbinno.com The use of protecting groups like Cbz is a fundamental strategy to ensure the stepwise and controlled assembly of amino acids in the correct sequence. nbinno.comchemrxiv.org

Table 1: Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Target Functional Group Cleavage Conditions
Benzyloxycarbonyl Cbz α-Amino group Hydrogenolysis, strong acid
tert-Butoxycarbonyl Boc α-Amino group Moderate acid

This table provides an overview of common protecting groups used in peptide synthesis, including the Cbz group found in this compound.

Precursor for Oligopeptide and Polypeptide Construction

Beyond the synthesis of small peptides, this compound serves as a valuable precursor for the construction of larger oligopeptides and polypeptides. The serine residue, with its hydroxyl side chain, can introduce important functional properties into a peptide, influencing its three-dimensional structure and biological activity through hydrogen bonding. nbinno.comnih.gov

Recent advancements have explored chemoenzymatic polymerization (CEP) for the synthesis of polypeptides. For instance, L-serine ethyl ester has been used in papain-catalyzed polymerization to produce poly(L-serine) in aqueous media without the need for side-chain protection. nih.gov This enzymatic approach offers a more environmentally friendly alternative to traditional chemical polymerization methods and allows for the synthesis of polypeptides with intact reactive side groups due to the high regio- and stereoselectivity of the enzyme. nih.gov

Studies on this compound in the Synthesis of Complex Bioactive Peptides

The synthesis of complex bioactive peptides, such as therapeutic proteins and peptide-based vaccines, often requires the incorporation of serine residues. springernature.com this compound is a key building block in the assembly of such complex molecules. The hydroxyl group of the serine residue can be a site for post-translational modifications, such as phosphorylation, which is crucial for the biological function of many proteins. nih.gov The ability to introduce serine residues with a protected amino group allows for the stepwise synthesis of these complex peptides, ensuring the correct sequence and stereochemistry. While the primary focus is often on the peptide backbone, the functional side chains, like that of serine, are critical for the resulting bioactivity.

Chiral Synthon for Stereoselective Transformations

The inherent chirality of this compound makes it a valuable starting material for the stereoselective synthesis of a variety of complex organic molecules. Its well-defined stereochemistry can be transferred to new stereogenic centers, enabling the synthesis of enantiomerically pure products.

Generation of Chiral Serine Aldehyde Analogs (e.g., Cbz-Garner's Aldehyde)

A significant application of N-CBZ-L-serine derivatives is in the synthesis of chiral aldehydes, most notably Garner's aldehyde and its analogs. beilstein-journals.orgresearchgate.net Garner's aldehyde is a versatile intermediate in the synthesis of numerous natural products. beilstein-journals.org The synthesis of a Cbz-protected Garner's aldehyde typically involves the reduction of the corresponding N-Cbz-L-serine ester. This transformation provides a key building block where the aldehyde functionality can be further elaborated, while the stereocenter derived from serine is preserved. These chiral aldehydes are crucial for constructing complex molecular architectures with high stereochemical control. researchgate.net

Table 2: Key Intermediates Derived from this compound

Intermediate Structure Key Synthetic Transformation Applications
Cbz-Garner's Aldehyde Aldehyde with a protected amino and hydroxyl group Reduction of the ethyl ester Synthesis of natural products, chiral building block
Optically Active Vicinal Diamines Two adjacent amino groups Multi-step synthesis involving manipulation of the hydroxyl and carboxyl groups Chiral ligands, pharmaceutical intermediates

This table highlights some of the important chiral synthons that can be derived from this compound and their applications.

Synthesis of Optically Active Vicinal Diamines and Amino Alcohols (e.g., 2,3-diaminopropanol, 2-amino-1,3-propanediol (B45262) derivatives)

This compound is a valuable precursor for the synthesis of optically active vicinal diamines and amino alcohols. scispace.com These structural motifs are present in a wide range of biologically active molecules and are also used as chiral ligands and auxiliaries in asymmetric synthesis. rsc.org The synthesis of these compounds from this compound takes advantage of the existing stereocenter and the different functional groups that can be selectively manipulated. For instance, the carboxyl group can be reduced to an alcohol, and the hydroxyl group can be converted into an amino group through various synthetic methodologies, leading to the desired diamine or amino alcohol derivatives with high enantiomeric purity. nih.govresearchgate.net

Preparation and Utility of Serine Beta-Lactones from N-CBZ-L-serine Derivatives

N-CBZ-L-serine derivatives are valuable precursors for the synthesis of serine beta-lactones. The cyclization of N-benzyloxycarbonyl-L-serine to its corresponding β-lactone can be achieved under Mitsunobu conditions, involving triphenylphosphine (B44618) (Ph3P) and a dialkyl azodicarboxylate at low temperatures. researchgate.net Labeling studies have shown that this reaction proceeds through the activation of the hydroxyl group. researchgate.net

These resulting N-CBZ-serine beta-lactones are not just synthetic intermediates; they also exhibit significant biological activity. For instance, N-benzyloxycarbonyl-L-serine beta-lactone has been identified as an irreversible inactivator of the 3C cysteine proteinase of hepatitis A virus (HAV). nih.govresearchgate.net This inactivation occurs through the nucleophilic attack of the active site cysteine thiol at the beta-position of the lactone ring, leading to ring-opening and the formation of a covalent bond with the enzyme. nih.govresearchgate.net This highlights the potential of serine beta-lactones derived from N-CBZ-L-serine as a novel class of cysteine proteinase inhibitors. nih.gov The D-enantiomer, in contrast, acts as a reversible competitive inhibitor. researchgate.net

Table 1: Inhibition of Hepatitis A Virus 3C Proteinase by N-CBZ-serine Beta-Lactone Enantiomers. researchgate.net
CompoundInhibition TypeKinetic Parameters
L-N-CBZ-serine beta-lactoneIrreversible Inactivatorkinact = 0.70 min-1, KI = 1.84 x 10-4 M
D-N-CBZ-serine beta-lactoneReversible Competitive InhibitorKi = 1.50 x 10-6 M

The strained four-membered ring of N-CBZ-L-serine-β-lactone makes it an excellent electrophile for ring-opening reactions, providing a versatile route to various optically pure α-amino acids. A wide array of nucleophiles can attack the β-carbon, leading to stereospecific ring-opening. For example, the reaction of N-CBZ-L-serine-β-lactone with trimethylsilylamines in acetonitrile (B52724) results in the formation of N-CBZ-β-amino-L-alanine derivatives in good yields. researchgate.net

The utility of this methodology extends to the synthesis of sulfur-containing amino acids. The ring-opening of N-protected serine β-lactones with thiol nucleophiles offers a direct pathway to cysteine derivatives. This is exemplified by the reaction of the active site cysteine thiol of HAV 3C proteinase with N-CBZ-L-serine beta-lactone, which results in the alkylation of the sulfur atom. nih.gov While direct synthesis of S-(aminoalkyl)cysteine derivatives via this route is plausible, a closely related synthesis of N-CBZ S-phenyl-L-cysteine methyl ester has been demonstrated from N-benzyloxycarbonyl-O-p-toluenesulfonyl-L-serine methyl ester by reaction with thiophenol. google.com This reaction proceeds via the displacement of the tosylate leaving group by the thiol nucleophile, a reaction analogous to the ring-opening of the beta-lactone.

Table 2: Examples of Nucleophilic Ring-Opening Reactions of N-CBZ-L-serine-β-lactone Derivatives.
NucleophileProductReference
TrimethylsilylaminesN-CBZ-β-amino-L-alanine derivatives researchgate.net
Cysteine Thiol (enzymatic)S-alkylated cysteine residue nih.gov
Thiophenol (on a serine derivative with a leaving group)N-CBZ S-phenyl-L-cysteine methyl ester google.com

Derivatization and Functionalization Strategies

The presence of a free hydroxyl group in this compound opens up numerous possibilities for derivatization and functionalization, allowing for the introduction of various functionalities and the construction of more complex molecules.

The hydroxyl group of this compound can be selectively modified through various chemical transformations. One common modification is O-acylation, which can be achieved chemoselectively under acidic conditions. beilstein-journals.org For instance, treatment of hydroxyamino acids like serine with acyl chlorides in the presence of a strong acid leads to the formation of the corresponding O-acyl derivative, with the amino group remaining protonated and thus unreactive. beilstein-journals.org This strategy allows for the introduction of a wide range of acyl groups to the serine side chain, enabling the synthesis of derivatives with tailored properties. The resulting O-acylated N-CBZ-L-serine ethyl esters can serve as key intermediates in the synthesis of peptides with modified side chains or as chiral building blocks in natural product synthesis.

This compound and its derivatives are valuable starting materials for the synthesis of chiral peptide nucleic acid (PNA) monomers. nih.govresearchgate.net PNAs are DNA analogs with a peptide-like backbone, and the incorporation of chiral centers, such as that from L-serine, can influence their hybridization properties and biological activity. nih.govresearchgate.net The synthesis of chiral PNA monomers often involves the use of N-protected amino aldehydes, such as N-Boc-serinal, which can be derived from this compound. nih.govresearchgate.net These aldehydes undergo reductive amination with a glycine (B1666218) ester derivative to form the PNA backbone, which is then coupled with a protected nucleobase. nih.govresearchgate.net The use of the Cbz protecting group is also common for protecting the exocyclic amino groups of nucleobases during PNA synthesis. redalyc.org The hydroxyl group of the serine side chain in the resulting PNA monomer provides a handle for further functionalization, allowing for the attachment of probes, labels, or other molecules to modulate the properties of the PNA oligomer.

Derivatives of N-CBZ-L-serine are crucial starting materials in the stereoselective synthesis of complex amino sugars, such as destomic acid and lincosamine. These compounds are components of various antibiotics and possess significant biological activity. The synthesis of these amino sugars often utilizes N-CBz-serinal, which can be obtained from this compound through reduction of the ester functionality. The chiral center of the serine derivative directs the stereochemical outcome of subsequent reactions, allowing for the construction of the target amino sugars with high stereoselectivity.

Mechanistic Investigations and Stereochemical Fidelity

Reaction Mechanisms and Pathways Involving N-CBZ-L-serine Ethyl Ester

The chemical transformations of this compound are governed by the interplay of its functional groups. Understanding the mechanisms of these reactions is fundamental to its application in synthesis.

Nucleophilic Acyl Substitution Mechanisms in Ester Formation and Transesterification

The formation of this compound from its parent carboxylic acid, N-CBZ-L-serine, is a classic example of nucleophilic acyl substitution. This reaction, often achieved through Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comopenstax.org Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of ethanol then attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to regenerate the carbonyl group, yielding the final ester product and regenerating the acid catalyst.

Transesterification is another nucleophilic acyl substitution reaction where the ethyl group of the ester is exchanged for a different alkyl group by reacting it with another alcohol. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. organic-chemistry.org

Acid-Catalyzed Transesterification : The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol (ethanol). To drive the equilibrium towards the desired product, the incoming alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : This pathway involves a nucleophilic alkoxide (e.g., methoxide) attacking the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the original ethoxide leaving group to form the new ester. masterorganicchemistry.com

These addition-elimination mechanisms are central to the synthesis and modification of the ester functionality in this compound. libretexts.org

Intramolecular Cyclization Pathways (e.g., Mitsunobu Reactions of N-CBZ-L-serine)

While the ethyl ester itself is generally stable, its parent acid, N-CBZ-L-serine, can undergo significant intramolecular cyclization reactions, most notably the Mitsunobu reaction, to form N-Cbz-L-serine-β-lactone. researchgate.netresearchgate.net This transformation is a powerful tool in organic synthesis for activating the hydroxyl group of serine.

The Mitsunobu reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The mechanism is complex but follows a general sequence:

Triphenylphosphine and DEAD react to form a phosphonium (B103445) salt intermediate. organic-chemistry.org

The hydroxyl group of N-CBZ-L-serine acts as a nucleophile, attacking the activated phosphonium species. This converts the hydroxyl into an excellent leaving group (an oxyphosphonium salt).

The carboxylate group of the same molecule then acts as an intramolecular nucleophile, attacking the carbon bearing the oxyphosphonium group (the β-carbon of serine) in an Sₙ2 fashion. researchgate.net

This intramolecular Sₙ2 attack results in the displacement of triphenylphosphine oxide (TPPO) and the formation of the strained four-membered β-lactone ring. chem-station.com

Crucially, labeling studies have confirmed that this cyclization proceeds via activation of the hydroxyl group and occurs with a clean inversion of configuration at the β-carbon. researchgate.net This stereospecificity makes the Mitsunobu reaction a reliable method for inverting the stereochemistry at this position in serine derivatives. researchgate.netchem-station.com

Control and Analysis of Stereochemical Purity

The utility of this compound as a chiral building block is entirely dependent on maintaining the stereochemical integrity of its alpha-chiral center. Several factors can compromise this purity, and various strategies are employed to control it.

Factors Influencing Racemization of the Alpha-Chiral Center

Racemization, the process of converting an enantiomerically pure compound into a mixture of enantiomers, is a significant concern in peptide synthesis and other reactions involving amino acid derivatives. mdpi.com For N-protected serine esters, two primary mechanisms can lead to the loss of stereochemical purity at the α-carbon.

Oxazolone (B7731731) Formation : In the presence of activating agents (like those used in peptide coupling) or dehydrating agents, the N-acyl group can cyclize to form a 5(4H)-oxazolone (or azlactone) intermediate. researchgate.netmdpi.comresearchgate.net The α-proton of this oxazolone is highly acidic and can be readily abstracted by a base. The resulting achiral enolate intermediate can then be re-protonated from either face, leading to racemization. researchgate.net Studies on serine dipeptide active esters have shown that this oxazolone pathway is a major contributor to racemization. researchgate.net

Direct Enolization : Under basic conditions, the α-proton can be directly abstracted to form an enolate intermediate without the formation of an oxazolone. While this is generally less favorable than the oxazolone mechanism for N-acyl derivatives, it can still contribute to racemization, especially with strong bases or at elevated temperatures. researchgate.net

The extent of racemization is influenced by several factors, which are summarized in the table below.

FactorInfluence on RacemizationRationale
Base Strength Stronger bases increase the rate of racemization.Facilitates the abstraction of the α-proton, promoting both oxazolone and enolization pathways. researchgate.net
N-Protecting Group Urethane-type protecting groups (like CBZ) generally suppress racemization compared to simple acyl groups.The oxygen atom in the urethane (B1682113) linkage reduces the nucleophilicity of the amide carbonyl oxygen, disfavoring oxazolone formation. researchgate.net
Solvent Polarity Polar aprotic solvents can stabilize the enolate intermediate.Solvents like THF have been used in studies demonstrating base-catalyzed racemization. researchgate.net
Temperature Higher temperatures increase the rate of racemization.Provides the necessary activation energy for proton abstraction and ring formation.
Activating Group/Leaving Group Highly activating leaving groups in coupling reactions can accelerate oxazolone formation.Makes the carbonyl carbon more susceptible to intramolecular nucleophilic attack by the amide oxygen. researchgate.net

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The inherent chirality of this compound can be exploited to direct the stereochemical outcome of new carbon-carbon bond-forming reactions. This is a cornerstone of asymmetric synthesis, where the existing stereocenter influences the creation of new ones, a process known as diastereoselective control.

One common strategy involves the conversion of the serine derivative into a chiral aldehyde (Garner's aldehyde) or a related electrophile. Nucleophilic addition to such species is often highly diastereoselective. For instance, the addition of organometallic reagents or enolates to N-protected serinals can proceed with high facial selectivity, dictated by chelation control or steric hindrance models (e.g., Felkin-Anh model).

Another approach is the use of the ester as a chiral template. By forming a chiral enolate from this compound, it can be reacted with electrophiles like alkyl halides or aldehydes (in aldol (B89426) reactions). The stereochemistry of the starting material directs the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome in these reactions is highly dependent on the reaction conditions, such as the counterion of the enolate, the solvent, and the temperature, which all influence the transition state geometry. The synthesis of C-linked analogues of glycosylated serine, for example, has been achieved stereoselectively where the chirality of a sugar moiety induces the formation of the amino acid stereocenter. unimib.it

Advanced Analytical Techniques for Comprehensive Characterization

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating N-CBZ-L-serine ethyl ester from reaction mixtures and for quantifying its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques used for these purposes.

HPLC is the gold standard for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound.

For quantitative purity analysis , a reversed-phase HPLC method is typically used. This separates the target compound from any starting materials, by-products, or degradation products based on differences in polarity.

For enantiomeric excess determination , a chiral stationary phase (CSP) is required. The separation of N-derivatized amino acids, including CBZ-protected variants, is well-established. Polysaccharide-based CSPs (e.g., Chiralpak® IA, derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate)) and macrocyclic antibiotic phases (e.g., Ristocetin A) have demonstrated high efficiency in resolving enantiomers of amino acid derivatives. yakhak.orgmst.edu The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like 2-propanol, is critical for achieving optimal separation. yakhak.org By comparing the peak areas of the L- and D-enantiomers, the enantiomeric purity can be calculated with high precision.

Table 4: Exemplary HPLC Conditions for Chiral Separation of N-CBZ-Amino Acid Derivatives

Parameter Condition
Stationary Phase (Column) Chiralpak® IA; Lux® Cellulose-2; Ristocetin A CSP
Mobile Phase Isocratic mixture of Hexane and 2-Propanol (e.g., 90:10 v/v) with additives like Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Application Determination of enantiomeric excess (L- vs. D-isomer)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of fraction purity during column chromatography. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (L-serine ethyl ester and benzyl (B1604629) chloroformate) and the formation of the desired product. The purity of L-serine ethyl ester itself is often assayed by TLC. sigmaaldrich.com

By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the components will separate based on their polarity. The resulting spots can be visualized under UV light (due to the aromatic CBZ group) or by staining. The retention factor (Rf) value of the product spot can be compared to that of a pure standard to aid in its identification.

Mass Spectrometric Identification and Molecular Weight Determination

Mass spectrometry is a cornerstone analytical technique for the precise determination of molecular weights and the structural elucidation of molecules. In the context of polymers derived from this compound, mass spectrometry provides invaluable insights into the degree of polymerization and the integrity of the repeating monomer units.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile biomolecules and synthetic polymers. This method allows for the accurate mass determination of individual polymer chains (oligomers), providing a detailed view of the molecular weight distribution.

In the characterization of poly(L-serine) synthesized through the chemoenzymatic polymerization of L-serine ethyl ester, MALDI-TOF MS serves as a critical tool. The resulting mass spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length or degree of polymerization (DP). The mass difference between adjacent peaks in the main series corresponds to the mass of the repeating serine monomer unit, which is 87 m/z.

One study on the polymerization of L-serine ethyl ester revealed a distribution of poly(L-serine) with a degree of polymerization ranging from 5 to 22. The most intense peak in the spectrum was observed at an m/z of 850, which corresponds to a poly(L-serine) chain with a DP of 9 and an ethyl ester C-terminus. The presence of a secondary series of peaks with m/z values 28 less than the primary series suggests the partial hydrolysis of the C-terminal ethyl ester group.

The data from MALDI-TOF analysis is instrumental in confirming the success of the polymerization reaction and in understanding the distribution of polymer chain lengths in the final product.

MALDI-TOF MS Data for Poly(L-serine)
Degree of Polymerization (DP)Calculated m/z (with Ethyl Ester C-terminus)Observed m/z (Primary Series)Observed m/z (Secondary Series - Hydrolyzed C-terminus)
5458.44~458~430
9806.79850 (most intense)822
221937.98~1938~1910

X-ray Diffraction Studies for Solid-State Structure Elucidation (e.g., Synchrotron Wide-Angle X-ray Diffraction for Polymer Conformation)

X-ray diffraction (XRD) is a powerful technique for investigating the atomic and molecular structure of crystalline materials. For polymers, XRD can provide information about the packing of polymer chains, the degree of crystallinity, and the secondary structure (e.g., α-helices, β-sheets).

Synchrotron Wide-Angle X-ray Diffraction (WAXD) is an advanced form of XRD that utilizes the high-flux and highly collimated X-ray beams produced by a synchrotron source. This allows for the collection of high-resolution diffraction patterns from weakly scattering or small samples, which is often the case for polymeric materials.

In the study of poly(L-serine) obtained from the polymerization of L-serine ethyl ester, synchrotron WAXD measurements were employed to elucidate the secondary structure of the polymer in the solid state. The diffraction patterns obtained from these measurements indicated that the poly(L-serine) adopts a β-sheet or β-strand conformation. This structural information is crucial for understanding the material properties of the polymer and for its potential applications in areas where specific secondary structures are desired. The use of synchrotron radiation is advantageous for such studies as it provides high-quality data with a good signal-to-noise ratio, enabling a more precise structural analysis.

The combination of MALDI-TOF MS and synchrotron WAXD provides a comprehensive characterization of polymers derived from this compound, from the molecular weight distribution to the solid-state conformation.

Summary of Analytical Techniques and Findings
Analytical TechniqueInformation ObtainedKey Findings for Poly(L-serine)
MALDI-TOF Mass SpectrometryDegree of polymerization, molecular weight distribution, end-group analysis.DP ranged from 5 to 22; most intense peak at DP 9; evidence of C-terminal ethyl ester and hydrolyzed forms.
Synchrotron Wide-Angle X-ray Diffraction (WAXD)Secondary structure, polymer chain packing, crystallinity.The polymer adopts a β-sheet/strand structure in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms involving N-CBZ-L-serine ethyl ester. These calculations allow for the determination of the geometries of reactants, products, and, crucially, the high-energy transition states that govern the reaction kinetics.

For reactions such as hydrolysis, esterification, or peptide bond formation involving this compound, DFT can be employed to map out the potential energy surface. By identifying the minimum energy pathways, researchers can predict the most likely reaction mechanisms. For instance, a study on the reaction of aminoguanidine (B1677879) with methylglyoxal (B44143) utilized DFT to identify intermediates and transition-state structures, providing a detailed step-by-step mechanism. nih.gov While a specific study on this compound is not available, similar principles would apply.

The calculation of activation energies by determining the energy difference between the reactants and the transition state is a key outcome of these studies. This information is vital for predicting reaction rates and understanding how factors like catalysts or solvent effects can influence the reaction pathway. For example, in a theoretical study of a dipeptide containing serine, DFT calculations were used to explore its conformational landscape, which is a precursor to understanding its reactivity. nih.gov

Table 1: Hypothetical Calculated Energies for a Reaction Intermediate and Transition State in a Reaction of this compound

SpeciesMethodBasis SetSolventRelative Energy (kcal/mol)
Reactant ComplexB3LYP6-311+G(d,p)Water0.00
Transition State 1 (TS1)B3LYP6-311+G(d,p)Water+15.2
IntermediateB3LYP6-311+G(d,p)Water-5.8
Transition State 2 (TS2)B3LYP6-311+G(d,p)Water+12.5
Product ComplexB3LYP6-311+G(d,p)Water-10.3

Note: This table is illustrative and based on typical values obtained in DFT studies of organic reactions.

Molecular Modeling and Dynamics Simulations of Conformational Preferences

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational space of the molecule and identify its preferred shapes.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account solvent effects and temperature. An MD simulation of a poly(beta-amino ester) has been used to understand the molecular organization of nanoparticles for siRNA delivery. nih.gov A similar approach for this compound in a solvent like water or an organic solvent would reveal how the molecule flexes and interacts with its environment, providing insights into its solubility and transport properties.

Table 2: Key Dihedral Angles Defining the Conformation of this compound

Dihedral AngleDescriptionTypical Range (degrees)
φ (phi)C'-N-Cα-C'-180 to 180
ψ (psi)N-Cα-C'-N-180 to 180
ω (omega)Cα-C'-N-Cα (peptide bond)~180 (trans) or ~0 (cis)
χ1 (chi1)N-Cα-Cβ-Oγ-180 to 180
θ1 (theta1)C6H5-CH2-O-C(=O)-180 to 180
θ2 (theta2)C(=O)-O-CH2-CH3-180 to 180

Computational Predictions of Stereoselectivity and Diastereomeric Ratios

Computational chemistry is an increasingly valuable tool for predicting the stereochemical outcome of reactions. rsc.org For reactions involving this compound that can generate new stereocenters, computational methods can be used to predict which stereoisomer will be preferentially formed.

This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of these transition states. A lower energy transition state will lead to the major product.

For example, in an aldol (B89426) addition reaction where the enolate of the ethyl ester reacts with an aldehyde, two new stereocenters can be formed. By modeling the possible transition state structures (e.g., chair-like or boat-like Zimmerman-Traxler models) and calculating their energies using high-level quantum chemical methods, the diastereomeric ratio can be predicted. While a specific computational study on the stereoselectivity of this compound reactions is not available, the general methodology is well-established.

Table 3: Hypothetical Transition State Energies and Predicted Diastereomeric Ratio for a Reaction of this compound

Transition StateRelative Free Energy (kcal/mol) at 298 KPredicted Product Ratio
TS-A (leading to Diastereomer A)0.095
TS-B (leading to Diastereomer B)1.85

Note: The predicted product ratio is calculated from the difference in free energies (ΔΔG‡) using the equation: ratio = exp(-ΔΔG‡/RT).

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. uni-bonn.de For this compound and its derivatives, these studies can be instrumental in designing new compounds with enhanced or specific biological functions.

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In a QSAR study, a set of molecules with known activities is used to build a mathematical model that relates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to their biological activity. This model can then be used to predict the activity of new, untested compounds. For instance, 2D-QSAR and 3D-QSAR studies have been used to identify potent inhibitors for various biological targets. researchgate.netmdpi.com

Another powerful technique is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor. This can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity. By understanding these interactions for this compound with a hypothetical target, modifications can be proposed to improve its activity. For example, in silico and SAR studies have been combined to identify binding hot spots of Bcl-xL inhibitors. nih.gov

Table 4: Important Molecular Descriptors for QSAR Studies

DescriptorDescriptionRelevance to SAR
LogPOctanol-water partition coefficientHydrophobicity and membrane permeability
Molecular Weight (MW)Mass of the moleculeSize and steric constraints in a binding pocket
Polar Surface Area (PSA)Surface area of polar atomsHydrogen bonding potential and cell penetration
Number of H-bond donors/acceptorsCount of atoms that can donate/accept H-bondsSpecific interactions with a biological target
Dipole MomentMeasure of the polarity of the moleculeElectrostatic interactions with the receptor
HOMO/LUMO energiesHighest Occupied/Lowest Unoccupied Molecular OrbitalElectronic reactivity and charge transfer interactions

Future Prospects and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Methodologies for N-CBZ-L-serine Ethyl Ester

The chemical industry's shift towards green chemistry is driving innovation in the synthesis of foundational molecules like this compound. Conventional peptide synthesis is often criticized for its heavy reliance on hazardous organic solvents and protecting groups that generate significant chemical waste. teknoscienze.comadvancedchemtech.com Future research is centered on creating more environmentally benign and efficient synthetic routes.

Key strategies for greening the synthesis include:

Enzymatic Catalysis: Biocatalysts, such as enzymes, offer a sustainable alternative to traditional chemical catalysts. wikipedia.orgmdpi.com They operate under mild conditions, typically in aqueous solutions, and exhibit high specificity, which reduces the formation of byproducts. wikipedia.orgmdpi.com Research into chemoenzymatic peptide synthesis (CEPS) is a promising avenue, potentially allowing for the formation of peptide bonds using enzymes, thereby minimizing the need for harsh coupling reagents and solvents. rsc.org

Greener Solvents: Efforts are underway to replace commonly used volatile organic compounds like N,N-dimethylformamide (DMF) with more sustainable alternatives such as water or bio-derived solvents like ethanol (B145695). advancedchemtech.comrsc.org Water-based synthesis not only reduces environmental impact but can also simplify purification processes. nih.gov

Expansion of Applications in Bioconjugation and Biocatalysis

The inherent functionalities of this compound—the hydroxyl side chain, the ester group, and the protected amine—make it a versatile tool in biotechnology.

In biocatalysis , enzymes like proteases and lipases can selectively interact with the ester group. unipd.it This allows for enzyme-mediated transformations, such as hydrolysis or aminolysis, where the enzyme's active site precisely targets the ester bond. nih.govkyoto-u.ac.jp This enzymatic recognition is crucial for developing controlled, bio-inspired synthetic pathways. The mechanism often involves a serine residue within the enzyme's active site attacking the carbonyl group of the substrate's ester, forming a temporary acyl-enzyme intermediate before releasing the final product. unipd.it

In bioconjugation , the hydroxyl group on the serine side chain is a prime target for modification. nih.gov It can serve as a reactive handle to attach other molecules, such as fluorescent dyes, drugs, or polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation that can improve the therapeutic properties of peptides. nih.govbeilstein-journals.org This functionalization is key to creating smart biomaterials and targeted drug delivery systems. nih.gov

Integration into Advanced Materials Science and Polymer Design

The structure of serine ethyl ester is being exploited to create novel polymers with advanced properties for biomedical applications. The field of enzymatic polymerization, a green and sustainable approach, is particularly promising for synthesizing bio-based polyesters and polypeptides. wikipedia.orgresearchgate.net

A notable advancement is the chemoenzymatic polymerization (CEP) of L-serine ethyl ester using enzymes like papain. nih.govacs.orgresearchgate.net This method allows for the direct polymerization of the monomer in an aqueous solution without the need to protect the hydroxyl side group. nih.govacs.orgresearchgate.net The resulting polymer, poly(L-serine), is a hydrophilic polypeptide with significant potential as a functional biomaterial due to the utility of its hydroxyl side chains. nih.govacs.orgresearchgate.net

Table 1: Chemoenzymatic Polymerization of L-Serine Ethyl Ester nih.govresearchgate.netresearchgate.net
ParameterCondition/Result
CatalystPapain
Reaction MediumAqueous Buffer
Optimal pH8.5
Side-Group ProtectionNot required
ProductPoly(L-serine)
Degree of Polymerization (DP)5 to 22
Secondary Structureβ-sheet/strand

Furthermore, serine ethyl ester is being incorporated into inorganic polymer backbones to create hybrid materials. Polyphosphazenes are polymers with a phosphorus-nitrogen backbone that can be functionalized with organic side groups. researchgate.net Attaching amino acid esters, like serine ethyl ester, to the polyphosphazene chain yields bioerodible materials. rsc.org These polymers are being investigated for applications in drug delivery and tissue engineering, as their degradation rates and biological properties can be precisely tuned by the choice of the amino acid ester side group. researchgate.netrsc.orgwiley.commdpi.com Water-soluble poly(L-serine) derivatives are also being explored for their cell-penetrating capabilities in drug delivery systems. nih.govjst.go.jp

Novel Roles in the Synthesis of Therapeutically Relevant Molecules

This compound remains a cornerstone intermediate in the synthesis of a wide array of molecules with therapeutic potential. Its primary role is as a protected building block in the solid-phase or liquid-phase synthesis of therapeutic peptides. beilstein-journals.orgnbinno.com The CBZ group ensures that the amine does not interfere with the coupling process, allowing for the precise, stepwise assembly of amino acid sequences. nbinno.com The serine residue itself is often critical for the biological activity of peptides, influencing their structure and ability to interact with biological targets. nbinno.com

Beyond peptides, protected serine derivatives are crucial for synthesizing other complex therapeutic agents. For example, research has shown that serine derivatives can be used to design small molecule inhibitors for viral enzymes, such as the SARS coronavirus 3CL protease. nih.gov In these applications, the serine scaffold provides a chiral backbone that can be functionalized to fit into the active site of the target enzyme. nih.gov Related N-CBZ-serine compounds, like N-CBZ-serine β-lactone, are precursors for creating potent inhibitors of other viral proteases, such as the Hepatitis A virus 3C enzyme. researchgate.net This highlights the broader utility of N-CBZ protected serine structures in developing novel antiviral drugs. researchgate.netrsc.orgsemanticscholar.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.